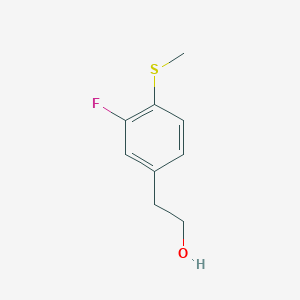
2-(3-Fluoro-4-methylsulfanylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methylsulfanylphenyl)ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives. It features a phenyl ring substituted with a fluorine atom and a methylsulfanyl group, along with an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylsulfanylphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methylsulfanylbenzene.
Grignard Reaction: The benzene derivative undergoes a Grignard reaction with ethylene oxide to introduce the ethanol moiety.
Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Bulk Handling of Reagents: Efficient handling and storage of starting materials and reagents.
Optimization of Reaction Conditions: Scaling up the reaction while maintaining optimal temperature, pressure, and solvent conditions.
Purification: Industrial purification techniques such as distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylsulfanylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom and the methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-Fluoro-4-methylsulfanylphenyl)acetaldehyde or 2-(3-Fluoro-4-methylsulfanylphenyl)acetic acid.
Reduction: Formation of 2-(3-Fluoro-4-methylsulfanylphenyl)ethane.
Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4-methylsulfanylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methylsulfanylphenyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially modulating their activity. The presence of the fluorine atom and the methylsulfanyl group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-4-methylsulfanylphenyl)ethane
- 2-(3-Fluoro-4-methylsulfanylphenyl)acetaldehyde
- 2-(3-Fluoro-4-methylsulfanylphenyl)acetic acid
Uniqueness
2-(3-Fluoro-4-methylsulfanylphenyl)ethanol is unique due to the presence of both a fluorine atom and a methylsulfanyl group on the phenyl ring, along with an ethanol moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
919360-44-4 |
|---|---|
Molecular Formula |
C9H11FOS |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H11FOS/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
MFMDKEPAVTVGFP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R,11S,15R,16S)-16-(furan-2-carbonyl)-13-(2-methyl-5-nitrophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12616526.png)

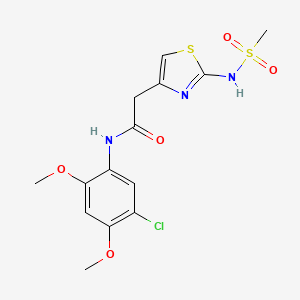
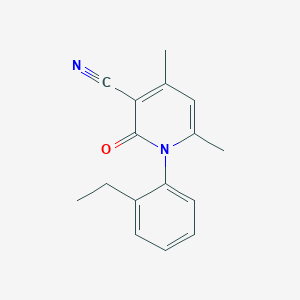

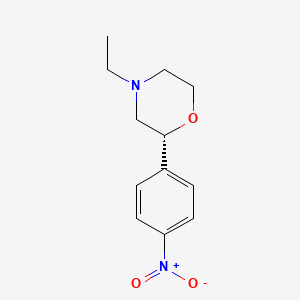
![Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-](/img/structure/B12616553.png)
![3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one](/img/structure/B12616569.png)
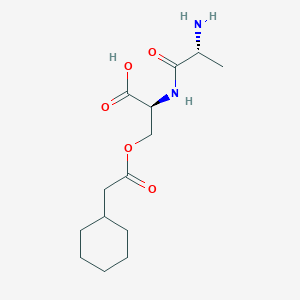

![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)
![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)


